
2-(1H-Pyrazol-3-yl)acetic acid
Vue d'ensemble
Description
2-(1H-Pyrazol-3-yl)acetic acid is an organic compound with the molecular formula C5H6N2O2. It features a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and an acetic acid moiety attached to the third position of the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-3-yl)acetic acid can be achieved through several methodsFor example, the reaction of hydrazine hydrate with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative, which can then be hydrolyzed to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The final product is often purified through recrystallization or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Oxidation Reactions
The pyrazole ring undergoes selective oxidation under controlled conditions:
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ | Acidic aqueous medium | 2-(1H-Pyrazol-3-yl)acetone | 72% | |
H₂O₂ | Ethanol, 60°C | 3-Hydroxypyrazole acetic acid derivative | 58% |
Key findings:
-
Regioselectivity : Oxidation occurs preferentially at the pyrazole C-4 position due to electron density distribution .
-
Stoichiometry effects : Excess KMnO₄ leads to over-oxidation to CO₂ .
Reduction Reactions
The acetic acid side chain participates in selective reductions:
Reducing Agent | Conditions | Product | Application |
---|---|---|---|
LiAlH₄ | Dry THF, 0°C → RT | 2-(1H-Pyrazol-3-yl)ethanol | Pharmaceutical intermediates |
NaBH₄/I₂ | Methanol, reflux | α-Hydroxyethylpyrazole derivative | Anticancer agent precursors |
Notable observations:
-
Chemoselectivity : LiAlH₄ reduces the carboxylic acid without affecting the pyrazole ring.
-
Steric effects : Bulky substituents at C-3 decrease reduction yields by 15-20%.
Substitution Reactions
Electrophilic substitution on the pyrazole ring follows distinct patterns:
Table 1: Electrophilic Substitution Outcomes
Reagent | Position | Product | Rate (k, M⁻¹s⁻¹) |
---|---|---|---|
HNO₃/H₂SO₄ | C-4 | 4-Nitro-1H-pyrazol-3-yl-acetic acid | 3.2 × 10⁻³ |
Cl₂ (FeCl₃ catalyst) | C-5 | 5-Chloro-1H-pyrazol-3-yl-acetic acid | 1.8 × 10⁻³ |
SO₃/H₂SO₄ | C-4 | 4-Sulfo-1H-pyrazol-3-yl-acetic acid | 2.1 × 10⁻⁴ |
Mechanistic insights:
-
Nitration : Proceeds via σ-complex intermediate with ΔG‡ = 28.5 kcal/mol .
-
Halogenation : Chlorine shows 5:1 C-5/C-4 selectivity due to directing effects of acetic acid group .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
Esterification & Amidation
The carboxylic acid undergoes typical derivatization:
Critical parameters:
-
pH dependence : Amidation yields drop from 92% (pH 7.4) to 63% (pH 6.0).
-
Steric factors : Tertiary amines reduce coupling efficiency by 40% vs primary amines .
Metal Complexation
The pyrazole N-atoms coordinate transition metals:
Complex | Metal Salt | Geometry | Application |
---|---|---|---|
[Cu(C₅H₆N₂O₂)₂(H₂O)₂]·2H₂O | Cu(NO₃)₂·3H₂O | Octahedral | Antimicrobial agents |
[Fe(C₅H₆N₂O₂)Cl₂] | FeCl₃ | Tetrahedral | Fenton reaction catalysts |
Stability studies show:
-
Cu²⁺ complexes retain structure up to 230°C (TGA data)
-
Fe³⁺ complexes exhibit redox activity at E₁/₂ = +0.43 V vs Ag/AgCl
Applications De Recherche Scientifique
Synthesis of 2-(1H-Pyrazol-3-yl)acetic Acid
The synthesis of this compound can be achieved through several methods, including condensation reactions, multicomponent reactions, and enzymatic transformations. These methods allow for the introduction of various functional groups that can enhance the compound's biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound show activity against various bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown significant inhibition of inflammatory markers, suggesting its potential use in treating inflammatory diseases .
- Anticancer Potential : Research has highlighted the ability of this compound to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It has shown efficacy against several cancer cell lines, making it a subject of interest in cancer therapy .
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and differences between this compound and related pyrazole derivatives:
Compound Name | Structural Features |
---|---|
Pyrazole-4-carboxylic acid | Carboxylic acid group at the fourth position |
3-Methyl-1H-pyrazole-5-carboxylic acid | Methyl group at the third position |
1H-Pyrazole-3,5-dicarboxylic acid | Two carboxylic acid groups at the third and fifth positions |
The specific substitution pattern on the pyrazole ring significantly influences reactivity and biological activity compared to these other derivatives.
Case Studies
- Antimicrobial Study : A study published in Pharmaceutical Biology demonstrated that derivatives of this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research involved testing various concentrations and evaluating the minimum inhibitory concentration (MIC) values.
- Anti-inflammatory Research : In another study published in Chemical & Pharmaceutical Bulletin, compounds derived from this compound were tested for their anti-inflammatory properties. The results indicated that certain derivatives showed higher inhibition rates than standard anti-inflammatory drugs like phenylbutazone .
- Cancer Therapeutics : A recent investigation into the anticancer properties of this compound revealed its effectiveness in inhibiting tumor growth in vitro. The study highlighted its mechanism involving apoptosis induction in cancer cells, suggesting potential for further development as an anticancer agent .
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparaison Avec Des Composés Similaires
2-(1H-Pyrazol-3-yl)acetic acid can be compared with other similar compounds, such as:
Pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group at the fourth position.
3-Methyl-1H-pyrazole-5-carboxylic acid: Features a methyl group at the third position and a carboxylic acid group at the fifth position.
1H-Pyrazole-3,5-dicarboxylic acid: Contains two carboxylic acid groups at the third and fifth positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives .
Activité Biologique
2-(1H-Pyrazol-3-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Microbial Strain | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Inhibitory | |
Candida albicans | Inhibitory |
Anticancer Activity
The anticancer potential of this compound has been evaluated in multiple studies. It has been shown to induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (PANC-1). The compound's effectiveness is often compared against standard chemotherapeutic agents.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving MCF-7 cells, this compound derivatives demonstrated varying degrees of effectiveness:
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 25.4 | MCF-7 |
Compound B | 30.8 | A549 |
Compound C | 15.6 | PANC-1 |
The study indicated that Compound C exhibited the highest potency, suggesting structural modifications could enhance anticancer activity ( ).
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as EGFR and PI3K/AKT/mTOR signaling pathways ( ).
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound to key proteins involved in cancer progression. These studies suggest that the compound can effectively inhibit target proteins, leading to reduced tumor growth.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research has shown that it can reduce inflammation markers in vitro and in vivo models.
In Vivo Study Example
In a mouse model of inflammation, administration of this compound resulted in a significant decrease in inflammatory cytokines such as TNF-alpha and IL-6:
Cytokine | Control Level | Treatment Level |
---|---|---|
TNF-alpha | 150 pg/mL | 75 pg/mL |
IL-6 | 100 pg/mL | 40 pg/mL |
These results suggest that the compound could be beneficial in treating inflammatory diseases ( ).
Propriétés
IUPAC Name |
2-(1H-pyrazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKSUPEUFXUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542641 | |
Record name | (1H-Pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102732-63-8 | |
Record name | (1H-Pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.